ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitro group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, 6-nitro-1,3-benzodioxole, and other reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring may play a role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of tetrahydropyridine and benzodioxole, such as:
- ETHYL 2-METHYL-4-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
- ETHYL 2-METHYL-4-(6-HYDROXY-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Uniqueness
ETHYL 2-METHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
ethyl 6-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-3-23-16(20)15-8(2)17-14(19)5-10(15)9-4-12-13(25-7-24-12)6-11(9)18(21)22/h4,6,10H,3,5,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSVDTZWFKUWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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